1-(3-chloropropyl)-1H-1,2,4-triazole
Description
Significance of the 1,2,4-Triazole (B32235) Nucleus in Heterocyclic Chemistry
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. mdpi.comfrontiersin.org This structural unit is aromatic and exists in two tautomeric forms, 1H and 4H, which allows for varied reactivity and substitution patterns. chemicalbook.comresearchgate.net The unique arrangement of nitrogen atoms imparts distinct physicochemical properties to the triazole ring, making it a valuable component in various applications. chemicalbook.com
The significance of the 1,2,4-triazole nucleus is particularly pronounced in medicinal chemistry and agrochemistry. chemicalbook.comresearchgate.net The triazole ring is a key pharmacophore in numerous biologically active compounds due to its ability to engage in hydrogen bonding and its dipole character, which facilitates strong interactions with biological targets like enzymes and receptors. chemicalbook.com Furthermore, the 1,2,4-triazole moiety is metabolically stable, enhancing the pharmacokinetic profiles of drug candidates. researchgate.net Its polar nature can also improve the solubility of parent compounds. researchgate.net
This has led to the incorporation of the 1,2,4-triazole scaffold into a wide array of pharmaceuticals, including well-known antifungal agents like fluconazole and itraconazole, as well as antiviral, antibacterial, and anticancer drugs. mdpi.comnih.govnih.gov In the agricultural sector, 1,2,4-triazole derivatives are integral to the development of fungicides, herbicides, and plant growth regulators. nih.gov
Table 1: Applications of the 1,2,4-Triazole Nucleus
| Field of Application | Examples of Activities/Uses |
| Medicinal Chemistry | Antifungal, Antibacterial, Antiviral, Anticancer, Anti-inflammatory, Anticonvulsant |
| Agrochemicals | Fungicides, Herbicides, Plant Growth Regulators |
| Material Science | Corrosion inhibitors, Ionic liquids, Organic polymers |
Contextualization of 1-(3-chloropropyl)-1H-1,2,4-triazole within Triazole Derivatives
This compound is a derivative of the parent 1H-1,2,4-triazole. Its structure consists of the 1H-1,2,4-triazole ring where a hydrogen atom on one of the nitrogen atoms has been substituted with a 3-chloropropyl group. The molecular formula for this compound is C5H8ClN3. uni.lu
The synthesis of such N-alkylated triazoles is typically achieved through the alkylation of the 1H-1,2,4-triazole ring. chemicalbook.com A common method involves the reaction of the sodium salt of 1,2,4-triazole with a suitable alkyl halide, in this case, a compound like 1-bromo-3-chloropropane (B140262). nih.govnih.gov The reaction of 1H-1,2,4-triazole with alkyl halides can lead to a mixture of N1 and N4 substituted isomers, and the regioselectivity can be influenced by the reaction conditions. chemicalbook.com
The presence of the 3-chloropropyl group makes this compound a valuable chemical intermediate. The terminal chlorine atom is a reactive site, allowing for further chemical modifications. This functional handle can be readily displaced by various nucleophiles, enabling the facile introduction of the 1,2,4-triazole moiety into larger, more complex molecules. This positions this compound as a key building block for the synthesis of novel pharmaceutical and agrochemical candidates that leverage the beneficial properties of the triazole core.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H8ClN3 |
| Molecular Weight | 145.59 g/mol |
| Monoisotopic Mass | 145.04068 Da |
| Predicted XlogP | 0.9 |
| Data sourced from PubChem and Santa Cruz Biotechnology. uni.luscbt.com |
Structure
3D Structure
Properties
Molecular Formula |
C5H8ClN3 |
|---|---|
Molecular Weight |
145.59 g/mol |
IUPAC Name |
1-(3-chloropropyl)-1,2,4-triazole |
InChI |
InChI=1S/C5H8ClN3/c6-2-1-3-9-5-7-4-8-9/h4-5H,1-3H2 |
InChI Key |
BRPMWJHBNGWLHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CCCCl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 1 3 Chloropropyl 1h 1,2,4 Triazole
Nucleophilic Substitution Reactions on the Chloropropyl Side Chain
The most prominent reaction pathway for 1-(3-chloropropyl)-1H-1,2,4-triazole involves the nucleophilic substitution of the chloride ion on the propyl side chain. The terminal chlorine atom makes the adjacent carbon atom electrophilic and susceptible to attack by a wide variety of nucleophiles. This classic SN2 reaction pathway is a foundational method for introducing diverse functional groups, thereby expanding the molecular complexity and potential applications of the resulting compounds.
Common nucleophiles employed in these reactions include amines, thiols, azides, and phenoxides. The reaction typically proceeds under basic conditions to either deprotonate the nucleophile, increasing its reactivity, or to neutralize the HCl generated during the reaction. The resulting products feature a stable covalent bond between the nucleophile and the propyl chain, tethered to the 1-position of the 1,2,4-triazole (B32235) ring.
| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure | Product Name |
|---|---|---|---|
| Piperidine | K₂CO₃, Acetonitrile, Reflux | ![]() | 1-(3-(piperidin-1-yl)propyl)-1H-1,2,4-triazole |
| Sodium Azide (B81097) | DMF, 80 °C | ![]() | 1-(3-azidopropyl)-1H-1,2,4-triazole |
| 4-Chlorophenol | NaOH, Ethanol (B145695), Reflux | ![]() | 1-(3-(4-chlorophenoxy)propyl)-1H-1,2,4-triazole |
| Thiophenol | NaH, THF | ![]() | 1-(3-(phenylthio)propyl)-1H-1,2,4-triazole |
Formation of Fused and Condensed Heterocyclic Systems
The structure of this compound serves as a valuable precursor for the synthesis of fused and condensed heterocyclic systems. These reactions typically involve an initial nucleophilic substitution on the chloropropyl chain, followed by an intramolecular cyclization that incorporates the triazole ring or a substituent on the triazole ring.
A prominent strategy involves the reaction of 4-amino-3-mercapto-1,2,4-triazoles with bielectrophiles like α-haloketones or haloalkanes to form bicyclic systems such as rsc.orgnih.govresearchgate.nettriazolo[3,4-b] rsc.orgresearchgate.netresearchgate.netthiadiazines. nih.govnih.gov By analogy, this compound can be utilized in similar cyclocondensation reactions. For instance, if the triazole ring of the starting material is first functionalized to contain a nucleophilic group (e.g., a thiol at the 3-position), the pendant chloropropyl arm can act as the electrophile in an intramolecular cyclization.
Alternatively, an intermolecular reaction can lead to fused systems. The reaction of 4-amino-5-substituted-1,2,4-triazole-3-thiols with compounds containing both a nucleophilic center and a leaving group, such as hydrazonoyl halides, is a well-established route to triazolothiadiazines. lookchem.comscispace.com In a related fashion, the chloropropyl group of the title compound can react with a binucleophilic species, leading to the formation of a new heterocyclic ring fused or condensed with the parent 1,2,4-triazole. For example, reaction with a hydrazinecarbothioamide derivative could lead to the formation of a seven-membered thiadiazepine ring fused to the triazole.
| Reactant | General Reaction Scheme | Resulting Heterocyclic System |
|---|---|---|
| 3-Mercapto-1H-1,2,4-triazole derivative (intramolecular) | 1. Substitution at N1 with 1-bromo-3-chloropropane (B140262). 2. Intramolecular cyclization via nucleophilic attack of the thiol on the chloropropyl chain. | Dihydro- rsc.orgnih.govresearchgate.nettriazolo[5,1-b] rsc.orgresearchgate.netthiazine |
| Hydrazinecarbothioamide | Intermolecular condensation involving reaction at the C-Cl bond and subsequent cyclization. | rsc.orgnih.govresearchgate.netTriazolo[4,3-b] rsc.orgnih.govresearchgate.netlookchem.comthiatriazepine |
Post-Synthetic Modifications and Functionalization of the Triazole Ring
While the chloropropyl side chain is the primary site of reactivity, the 1,2,4-triazole ring itself possesses a distinct chemical character that allows for further modification, although it is generally considered a stable aromatic system. The carbon atoms of the 1H-1,2,4-triazole ring are π-deficient due to the adjacent electronegative nitrogen atoms, making them theoretically susceptible to nucleophilic attack under harsh conditions. However, such reactions are uncommon for 1-substituted triazoles.
More feasible modifications often target the C-H bonds of the triazole ring. Metalation of the C5-H bond using a strong base like n-butyllithium, followed by quenching with an electrophile, is a known strategy for functionalizing the triazole core. This approach allows for the introduction of various substituents, such as alkyl, silyl, or carboxyl groups, directly onto the heterocyclic ring.
Electrophilic substitution on the 1-substituted 1,2,4-triazole ring is difficult due to the electron-withdrawing nature of the nitrogen atoms. If it were to occur, it would likely target the N4 position. However, this pathway is less common compared to the functionalization strategies involving the side chain or C-H activation.
Coordination Chemistry as a Ligand
Derivatives of 1,2,4-triazole are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metal ions. isres.org this compound can function as a ligand, primarily through the lone pairs of electrons on its nitrogen atoms.
The N2 and N4 atoms of the 1,2,4-triazole ring are the primary donor sites for metal coordination. A particularly common and well-studied coordination mode involves the triazole ring acting as a bidentate bridge between two metal centers, using the N2 and N4 atoms. researchgate.net This bridging leads to the formation of polynuclear complexes, including binuclear, linear trinuclear, or extended one-, two-, or three-dimensional coordination polymers. researchgate.netmdpi.com
Copper(II) complexes featuring N2, N4-bridging 1,2,4-triazole ligands have been extensively investigated. nih.govresearchgate.net In these structures, two triazole ligands typically bridge two copper(II) centers, forming a binuclear core. researchgate.net The coordination sphere of each copper ion is often completed by other ligands, such as water, acetate (B1210297), or other anions, leading to various geometries, commonly distorted octahedral or square pyramidal. nih.govresearchgate.net The chloropropyl group on this compound generally does not participate in coordination, acting as a pendant arm that can influence the crystal packing and solubility of the resulting complex.
| Metal Ion | Typical Coordination Mode | Resulting Complex Type | Example Geometry around Metal |
|---|---|---|---|
| Copper(II) | Bidentate, bridging via N2 and N4 | Binuclear or Coordination Polymer | Distorted Octahedral |
| Nickel(II) | Bidentate, bridging via N2 and N4 | Trinuclear or Coordination Polymer | Octahedral |
| Manganese(II) | Bidentate, bridging via N2 and N4 | Polynuclear / Polymeric | Octahedral |
| Cobalt(II) | Bidentate, bridging via N2 and N4 | Binuclear or Trinuclear | Distorted Octahedral |
In this compound, the primary donor atoms available for metal coordination are the sp²-hybridized nitrogen atoms at the 2- and 4-positions of the triazole ring. The N1 position is blocked by the covalent bond to the propyl side chain and is therefore unavailable for coordination.
Donor Atoms:
N2-atom: Possesses a lone pair of electrons available for coordination.
N4-atom: Possesses a lone pair of electrons available for coordination.
The ligand can adopt different coordination modes depending on the reaction conditions and the metal ion:
Monodentate: The ligand can coordinate to a single metal center through either the N2 or, more commonly, the N4 atom. This mode is less frequent in polynuclear systems but can occur.
Bidentate Bridging: The most prevalent mode for 1-substituted-1,2,4-triazoles is bridging between two metal centers, utilizing the lone pairs on both N2 and N4. This N2, N4-bridge is responsible for the formation of many polynuclear complexes and coordination polymers with interesting magnetic and structural properties. mdpi.com
The chloropropyl side chain is typically non-coordinating. However, its presence is significant in ligand design. It can be functionalized via the nucleophilic substitution reactions described in section 3.1 to introduce additional donor atoms (e.g., an amine or a pyridine (B92270) group), transforming the original monodentate/bridging ligand into a polydentate chelating ligand. This strategy allows for the design of more complex and stable metal-organic architectures.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of 1-(3-chloropropyl)-1H-1,2,4-triazole by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the triazole ring and the propyl chain. The two protons on the triazole ring would appear as singlets in the aromatic region. The protons of the propyl chain (-CH₂-CH₂-CH₂-Cl) would present as three distinct multiplets, likely triplets or more complex patterns due to spin-spin coupling, in the aliphatic region of the spectrum. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen atom of the triazole ring and the terminal chlorine atom.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. For this compound, five distinct signals are anticipated. Two signals would correspond to the carbon atoms of the triazole ring in the downfield region (typically >140 ppm) chemicalbook.com. Three signals in the upfield region would correspond to the three carbons of the chloropropyl side chain. The carbon bonded to the chlorine atom would be expected at a lower field compared to the other two methylene (B1212753) carbons due to the deshielding effect of the halogen.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would establish the coupling relationships between the protons on the adjacent carbons of the propyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Triazole C-H (1) | ~8.0-8.5 (s) | ~145-155 |
| Triazole C-H (2) | ~8.0-8.5 (s) | ~145-155 |
| N-CH₂- | ~4.3-4.5 (t) | ~45-50 |
| -CH₂- | ~2.2-2.4 (m) | ~30-35 |
| -CH₂-Cl | ~3.6-3.8 (t) | ~40-45 |
Mass Spectrometry (MS, LC-MS, LC-MS/MS, Multiple Reaction Monitoring (MRM))
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound, as well as to study its fragmentation patterns. For this compound, the molecular formula is C₅H₈ClN₃, with a monoisotopic mass of approximately 145.04 Da. uni.lu
MS: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) at m/z 145 would be expected. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at m/z 147 with about one-third the intensity of the M⁺ peak) would be a key identifier.
LC-MS and LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating the compound from a mixture and confirming its identity. Using electrospray ionization (ESI) in positive mode, the protonated molecule ([M+H]⁺) would be observed at m/z 146.04796. uni.lu Tandem mass spectrometry (LC-MS/MS) can provide structural confirmation through collision-induced dissociation of the parent ion, leading to characteristic fragment ions.
Multiple Reaction Monitoring (MRM): For highly sensitive and selective quantification, especially in complex matrices, an LC-MS/MS method operating in MRM mode would be employed. arabjchem.org This involves monitoring specific transitions from a precursor ion (e.g., the [M+H]⁺ ion at m/z 146.0) to one or more product ions. This technique is crucial for trace-level analysis. arabjchem.orgeurl-pesticides.eu
Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 146.04796 |
| [M+Na]⁺ | 168.02990 |
| [M+K]⁺ | 184.00384 |
| [M+NH₄]⁺ | 163.07450 |
Data sourced from PubChem predictions. uni.lu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the triazole ring and the alkyl chloride chain.
Key expected absorption bands include:
C-H stretching (aromatic): Peaks above 3000 cm⁻¹ corresponding to the C-H bonds on the triazole ring. researchgate.net
C-H stretching (aliphatic): Peaks in the 2850-3000 cm⁻¹ region from the propyl group's C-H bonds. mdpi.com
C=N and N=N stretching: Strong absorptions in the 1400-1650 cm⁻¹ range, characteristic of the triazole ring structure. mdpi.comijsr.net
C-N stretching: Bands typically found in the 1250-1350 cm⁻¹ region.
C-Cl stretching: A distinct band in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of the carbon-chlorine bond.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
| >3000 | Aromatic C-H | Stretching |
| 2850-3000 | Aliphatic C-H | Stretching |
| 1400-1650 | C=N / N=N | Stretching |
| 1250-1350 | C-N | Stretching |
| 600-800 | C-Cl | Stretching |
X-ray Diffraction (XRD) Analysis and Crystal Structure Determination
Powder XRD (PXRD) is used to characterize the bulk crystalline form of the material, identifying its crystalline phase and assessing its purity. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the compound's solid form. While specific crystallographic data for this compound is not widely published, studies on the parent 1,2,4-triazole (B32235) have used XRD to analyze its crystalline properties, demonstrating the technique's applicability to this class of compounds. omicsonline.org
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a compound by measuring changes in its mass as a function of temperature. For this compound, a TGA scan would show the temperature at which the compound begins to decompose. Studies on the parent 1,2,4-triazole show thermal degradation beginning around 186-200°C. omicsonline.orgresearchgate.net The TGA curve would indicate a stable mass up to the onset of decomposition, followed by a sharp decrease in mass as the molecule breaks down into volatile fragments. This analysis is crucial for determining the upper-temperature limit for the compound's handling and storage.
Electron Microscopy Techniques (e.g., Fe-SEM, EDX)
Electron microscopy techniques are valuable for characterizing the physical properties of the compound in its solid state.
Field Emission Scanning Electron Microscopy (Fe-SEM): Fe-SEM would be used to visualize the surface morphology, particle shape, and size distribution of the solid this compound. High-resolution images can reveal details about its crystallinity and surface texture.
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX analysis provides elemental composition information. An EDX spectrum of the compound would show distinct peaks corresponding to the X-ray energies of carbon (C), nitrogen (N), and chlorine (Cl), confirming the presence and relative abundance of these key elements in the sample. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Saturated alkyl halides and triazole rings primarily absorb in the UV region. The UV spectrum of this compound in a suitable solvent (like ethanol (B145695) or methanol) is expected to show absorption maxima (λmax) due to π → π* electronic transitions within the 1,2,4-triazole ring. ijsr.net The parent 1,2,4-triazole exhibits a weak absorption band around 205 nm, while substituted derivatives can show bands at higher wavelengths, often in the 220-300 nm range. ijsr.netijper.orgresearchgate.net
Applications in Materials Science Research
Development of Polymers and Functional Materials
The presence of the reactive 3-chloropropyl chain makes 1-(3-chloropropyl)-1H-1,2,4-triazole a key precursor for the synthesis of functionalized polymers. The chlorine atom can be readily displaced through nucleophilic substitution reactions, allowing the triazole moiety to be grafted onto existing polymer backbones or integrated into new polymer chains. researchgate.netmdpi.comrsc.orgrdd.edu.iqrsc.org
One common approach involves the reaction of this compound with polymers containing nucleophilic functional groups, such as amines or hydroxyls. This grafting process results in polymers with pendant triazole units, which can impart desirable properties such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions. For instance, triazole-functionalized polymers have been investigated for their potential in creating materials with enhanced mechanical and thermal properties. rsc.org
Furthermore, this compound can be transformed into a polymerizable monomer. For example, the chloropropyl group can be converted to a vinyl or acrylic group, which can then undergo radical polymerization to form polyvinyl- or polyacrylate-based polymers with triazole side chains. These polymers are of interest for a variety of applications, including as specialty adhesives, coatings, and membranes. While direct polymerization of this compound is not a common route, its conversion to a vinyl-containing monomer is a viable strategy for creating triazole-based polymers.
Energetic Materials (EMs) and Propellant Components
The 1,2,4-triazole (B32235) ring is a well-known structural motif in the field of energetic materials due to its high nitrogen content and thermal stability. researchgate.netbohrium.comnih.govrsc.org While this compound itself is not a primary energetic material, it serves as a crucial synthon for the synthesis of more complex and energetic triazole derivatives.
The chloropropyl group can be used to link the triazole ring to other energetic moieties, such as nitro groups or other nitrogen-rich heterocycles. For example, the chlorine atom can be substituted by an azide (B81097) group, a common precursor in the synthesis of high-nitrogen compounds. Subsequent reactions can then be employed to build more elaborate energetic structures. The triazole ring itself contributes positively to the heat of formation and density of the final energetic compound, which are key parameters for determining its performance.
Moreover, the propyl chain can act as a flexible linker, influencing the crystal packing and sensitivity of the resulting energetic materials. By carefully selecting the energetic groups to be attached to the chloropropyl chain, researchers can fine-tune the detonation properties and stability of the final compounds.
Corrosion Inhibitor Formulations
Triazole derivatives are widely recognized for their efficacy as corrosion inhibitors for a variety of metals and alloys, including steel, copper, and aluminum. nih.govnih.govsdit.ac.inmdpi.comresearchgate.net The protective action of these compounds is attributed to the presence of the triazole ring, which can coordinate with the metal surface through its nitrogen atoms, forming a protective film that inhibits the corrosion process.
This compound can be utilized as a precursor in the synthesis of more complex and effective corrosion inhibitors. The chloropropyl group allows for the attachment of other functional groups that can enhance the inhibitor's performance. For instance, it can be reacted with thiols, amines, or other nucleophiles to introduce sulfur or additional nitrogen atoms, which are known to improve the adsorption of the inhibitor on the metal surface.
The general mechanism of corrosion inhibition by triazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms of the triazole ring and the d-orbitals of the metal atoms. This forms a barrier layer that isolates the metal from the corrosive environment. While specific data for this compound is not extensively documented, the performance of similar triazole derivatives is well-established.
| Triazole Derivative | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) |
|---|---|---|---|
| 4-amino-5-mercapto-1,2,4-triazole | Carbon Steel | 1 M HCl | > 90 |
| 3,5-diamino-1,2,4-triazole | Copper | 2 M HNO3 | ~85 |
| Benzotriazole | Copper | 0.5 M H2SO4 | > 95 |
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The 1,2,4-triazole ring is a popular building block for MOF synthesis due to its ability to coordinate with metal centers through its nitrogen atoms in various modes. mdpi.comnih.govalfa-chemistry.comgoogle.comfrontiersin.org
This compound can be employed as a precursor to synthesize functionalized linkers for MOFs. The chloropropyl group can be converted into a variety of functional groups, such as carboxylates, phosphonates, or other coordinating moieties, which can then be used to construct MOFs with specific properties. For example, converting the chloro group to a carboxylic acid would yield a bifunctional linker capable of forming robust frameworks.
Alternatively, the chloropropyl group can be used for post-synthetic modification of MOFs. In this approach, a MOF is first synthesized using a linker containing a reactive site. Then, this compound can be reacted with this site to introduce the triazole functionality into the MOF's pores. This method allows for the precise placement of functional groups within the framework, enabling the tailoring of the MOF's properties for specific applications such as gas storage, separation, and catalysis.
Organic Electronic and Optoelectronic Materials
Triazole derivatives have garnered significant attention in the field of organic electronics, particularly for their use in Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the 1,2,4-triazole ring makes it a suitable component for electron transport materials and hole blocking materials. researchgate.net
Electron Transport Layer Components
In OLEDs, an electron transport layer (ETL) is crucial for facilitating the injection and transport of electrons from the cathode to the emissive layer. The high electron affinity of the 1,2,4-triazole ring makes it an excellent candidate for ETL materials. By incorporating the this compound unit into larger conjugated molecules, it is possible to synthesize materials with good electron mobility and suitable energy levels for efficient electron transport. The chloropropyl group serves as a convenient point of attachment for incorporating the triazole moiety into the desired molecular architecture.
Applications in Organic Light-Emitting Diodes (OLEDs, PLEDs)
While specific research detailing the use of this compound in organic light-emitting diodes (OLEDs) or polymer light-emitting diodes (PLEDs) is not widely documented, the broader class of 1,2,4-triazole derivatives is well-regarded for its potential in this field. The 1,2,4-triazole moiety is known for its electron-deficient nature, which imparts valuable electron-transporting and hole-blocking properties. These characteristics are crucial for enhancing the efficiency and stability of OLED devices by ensuring a balanced injection of charge carriers (holes and electrons) and confining them within the emissive layer for optimal recombination.
The structure of this compound allows it to be a building block for more complex molecules or polymers used in OLED fabrication. The chloropropyl group can be used to graft the triazole unit onto a polymer backbone or another functional molecule, potentially tuning the electronic and morphological properties of the resulting material. This functionalization could lead to the development of novel host materials, electron transport layer (ETL) materials, or hole blocking layer (HBL) materials with tailored properties for high-performance OLEDs.
Adsorbent Materials for Environmental Remediation
The 1,2,4-triazole ring is an effective chelating agent for various metal ions due to the lone pairs of electrons on its nitrogen atoms. This property makes triazole-containing compounds highly suitable for applications in environmental remediation, particularly for the removal of toxic heavy metals from aqueous solutions. While this compound itself is not typically used as a direct adsorbent, its key role is as a precursor for creating functionalized adsorbent materials.
The most promising application in this area involves grafting this compound onto the surface of high-surface-area supports like silica (B1680970) gel, mesoporous silica (such as MCM-41 or SBA-15), or other nanoparticles. bohrium.comresearchgate.net The chloropropyl group allows for covalent attachment to the hydroxyl groups on the silica surface, resulting in a durable hybrid material where the triazole units are readily accessible for metal ion chelation.
These triazole-functionalized materials act as robust adsorbents capable of selectively capturing heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and mercury (Hg²⁺) from contaminated water. frontiersin.orgresearchgate.net The nitrogen atoms in the triazole ring form stable coordination complexes with the metal ions, effectively removing them from the solution. researchgate.net Research on various triazole derivatives has demonstrated significant removal efficiencies for a range of heavy metals. frontiersin.orgresearchgate.net
The performance of these materials is influenced by factors such as pH, contact time, initial metal concentration, and the density of triazole functionalization on the support surface. researchgate.net The stability and porous structure of silica make it an excellent substrate, and its functionalization with triazole ligands enhances both adsorption capacity and selectivity. researchgate.net
Table 1: Metal Ion Removal Efficiency using Triazole-Based Adsorbents
| Adsorbent Type | Target Metal Ions | Max. Removal Efficiency (%) | Reference |
| s-Triazolo[3,4-b] nih.govnih.govelsevierpure.comthiadiazines | Pb²⁺ | 66.55% | nih.gov |
| s-Triazolo[3,4-b] nih.govnih.govelsevierpure.comthiadiazines | Cd²⁺ | 50.24% | nih.gov |
| Triazole Derivative Series B | Pb²⁺, Cd²⁺, Ca²⁺, Mg²⁺ | 67% - 87% | frontiersin.orgresearchgate.net |
| Triazole Derivative Series C | Pb²⁺, Cd²⁺, Ca²⁺, Mg²⁺ | 47% - 67% | frontiersin.orgresearchgate.net |
Catalysis and Nanocatalyst Development
In the field of catalysis, 1,2,4-triazole derivatives are highly valued as ligands for transition metal complexes. researchgate.net The triazole ring can coordinate with metal ions through its nitrogen atoms, forming stable complexes that can catalyze a wide range of organic reactions. scielo.org.mx The compound this compound serves as an excellent linker for heterogenizing homogeneous catalysts. By immobilizing the triazole ligand onto a solid support, the resulting catalyst can be easily separated from the reaction mixture and recycled, combining the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems.
Mesoporous silica (e.g., SBA-15) is a common support material, providing high surface area and stability for catalyst immobilization. nih.gov The synthesis of such a nanocatalyst would involve reacting this compound with the silica surface, followed by the introduction of a metal precursor (e.g., palladium, ruthenium, copper). scielo.org.mxnih.gov The anchored triazole units act as ligands, stabilizing the metal nanoparticles and preventing their aggregation, which is crucial for maintaining high catalytic activity and longevity. nih.gov
These supported triazole-metal nanocatalysts have shown excellent performance in various reactions, including hydrogenation and cross-coupling reactions. nih.govsemanticscholar.org The modular nature of this approach, enabled by precursors like this compound, allows for the fine-tuning of the catalyst's electronic and steric properties to optimize its performance for specific chemical transformations. scielo.org.mx
Table 2: Overview of Triazole-Based Catalytic Systems
| Catalyst System | Support Material | Metal Center | Catalytic Application | Reference |
| Triazole/Triazine-Functionalized Support | Mesoporous Silica SBA-15 | Palladium (Pd) | Reduction of 4-nitrophenol | nih.gov |
| Triazole-Based Complex | None (Homogeneous) | Ruthenium (Ru) | Transfer hydrogenation of ketones and aldehydes | scielo.org.mx |
| N-Heterocyclic Carbene Complex | None (Homogeneous) | Platinum (Pt) | Hydroamination reactions | researchgate.net |
| Triazole Ligand Complex | None (Homogeneous) | Palladium (Pd) / Platinum (Pt) | Precursors for cross-coupling | rsc.orgresearchgate.net |
Applications in Agrochemical Research
Fungicidal Agents for Crop Protection
The 1,2,4-triazole (B32235) moiety is a cornerstone in the development of a major class of agricultural fungicides known as triazole or conazole fungicides. These compounds are widely used for the protection of various crops from fungal diseases. While 1-(3-chloropropyl)-1H-1,2,4-triazole itself is not typically the final active fungicidal agent, its structure is integral to the synthesis of more complex and potent fungicidal molecules.
Research has extensively demonstrated that the fungicidal activity of triazole compounds stems from their ability to inhibit ergosterol (B1671047) biosynthesis in fungi. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death. The key target of triazole fungicides is the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which catalyzes a crucial step in the ergosterol biosynthesis pathway. nih.govnih.govnih.gov The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme, effectively blocking its function. nih.gov
The this compound molecule provides the essential triazole ring for this interaction. The 3-chloropropyl side chain acts as a linker, allowing for the attachment of various other chemical groups that can enhance the molecule's efficacy, spectrum of activity, and systemic properties within the plant. For instance, a similar N-alkylation of 1,2,4-triazole is a key step in the synthesis of the broad-spectrum agricultural fungicide prothioconazole. researchgate.net By reacting this compound with other molecules, researchers can create novel derivatives with potentially improved fungicidal profiles.
Numerous studies have synthesized and tested novel 1,2,4-triazole derivatives for their fungicidal activity against a range of plant pathogens. For example, novel triazole derivatives containing oxime ether and phenoxy pyridinyl moieties have shown high efficacy against pathogens like Sclerotinia sclerotiorum, Phytophthora infestans, and Rhizoctonia solani. nih.govnih.govresearchgate.net Similarly, derivatives incorporating carboxamide fragments have demonstrated significant activity, sometimes exceeding that of commercial fungicides like mefentrifluconazole. mdpi.com These examples underscore the importance of the 1,2,4-triazole core, provided by intermediates like this compound, in the discovery of new crop protection agents.
Table 1: Examples of Plant Pathogens Targeted by 1,2,4-Triazole-Based Fungicides
| Pathogen Name | Common Disease Caused | Crop(s) Affected |
|---|---|---|
| Sclerotinia sclerotiorum | White Mold, Stem Rot | Canola, Sunflowers, Soybeans, Beans |
| Phytophthora infestans | Late Blight | Potatoes, Tomatoes |
| Rhizoctonia solani | Damping-off, Root Rot, Sheath Blight | Rice, Sugar Beets, Potatoes, Vegetables |
| Botrytis cinerea | Gray Mold | Grapes, Strawberries, Ornamentals |
Herbicidal Properties and Plant Growth Regulation
Beyond their fungicidal applications, compounds derived from the 1,2,4-triazole scaffold have also been explored for their herbicidal and plant growth-regulating properties. rjptonline.org The versatility of the triazole ring allows it to be incorporated into molecules that can interfere with various plant-specific biological processes.
In the context of herbicides, 1,2,4-triazole derivatives have been synthesized and shown to possess weed-killing capabilities. researchgate.netnih.govnih.gov For example, novel selenium-containing triazole compounds based on the herbicide cafenstrole (B44566) have exhibited good inhibitory activity against weeds like cucumber (Cucumis sativus L.) and semen euphorbiae (Leptochloa chinensis N.), with some showing high selectivity between the weed and rice crops. nih.gov The development of such herbicides often involves modifying a core triazole structure, for which this compound can serve as a valuable starting material.
The use of triazole-based PGRs has also been linked to increased plant tolerance to various environmental stresses, such as drought, salinity, and extreme temperatures. indexcopernicus.comresearchgate.net
Insecticidal Compound Development
The application of the 1,2,4-triazole heterocycle in agrochemical research extends to the development of insecticides. rjptonline.org While perhaps less prominent than in fungicides, the triazole scaffold has been incorporated into novel molecules with demonstrated insecticidal activity. researchgate.netresearchgate.netnih.govresearchgate.net
Research into this area involves synthesizing derivatives where the 1,2,4-triazole ring is combined with other chemical moieties known to have insecticidal effects. For instance, novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties have been synthesized and shown to be effective against pests such as Nilaparvata lugens (brown planthopper) and Aphis craccivora (cowpea aphid). nih.gov In other studies, the hybridization of the 1,2,4-triazole structure with amidine fragments has yielded compounds with good activity against Aphis gossypii (cotton aphid) and Plutella xylostella (diamondback moth). researchgate.net
In these synthetic strategies, this compound can be utilized as a building block. The chloropropyl group provides a reactive site for linking the triazole core to other pharmacophores, enabling the creation of a diverse library of compounds for screening and optimization of insecticidal activity.
Table 2: Examples of Insect Pests Targeted by 1,2,4-Triazole Derivatives
| Pest Name | Common Name | Crop(s) Affected |
|---|---|---|
| Aphis gossypii | Cotton Aphid / Melon Aphid | Cotton, Melons, Cucumbers |
| Plutella xylostella | Diamondback Moth | Cruciferous Vegetables (e.g., Cabbage, Broccoli) |
| Nilaparvata lugens | Brown Planthopper | Rice |
Interactions with Plant Biochemical Pathways (e.g., Cytochrome P450 Enzymes)
A unifying theme across the agrochemical applications of 1,2,4-triazole derivatives is their interaction with cytochrome P450 (CYP450) enzymes. These enzymes are a large and diverse group of hemeproteins that play critical roles in the metabolism of a wide range of compounds in fungi, plants, and animals. The fungicidal and plant growth-regulating activities of triazoles are direct consequences of their ability to inhibit specific P450 enzymes.
As previously mentioned, triazole fungicides are potent inhibitors of fungal lanosterol 14α-demethylase (CYP51), a P450 enzyme essential for ergosterol synthesis. nih.govnih.govnih.gov The unshared electron pair on the N4 nitrogen of the triazole ring binds to the iron atom of the heme group within the enzyme's active site, preventing the natural substrate from binding and being metabolized. nih.gov
In a parallel mechanism, triazole-based plant growth regulators inhibit plant P450 enzymes involved in the biosynthesis of gibberellins, specifically the oxidation of ent-kaurene. researchgate.netresearchgate.net This inhibition leads to reduced levels of active gibberellins, resulting in the characteristic growth-retardant effects. The ability of the triazole ring to interact with the heme iron of P450 enzymes is the fundamental biochemical basis for these activities.
Given that this compound is a precursor for these active molecules, its primary role is to provide the essential triazole pharmacophore that engages with the target P450 enzymes. The design of new agrochemicals based on this structure involves attaching different side chains via the chloropropyl group to optimize the molecule's fit within the active site of the target P450, thereby enhancing its potency and selectivity. This targeted interaction with crucial biochemical pathways is what makes the 1,2,4-triazole scaffold, and by extension its intermediates, so valuable in agrochemical research.
Mechanistic Investigations and in Vitro Biological Evaluation
Antimicrobial Activity Research (Antibacterial and Antifungal)
Derivatives of 1,2,4-triazole (B32235) are well-established for their antimicrobial properties. The inherent structural features of the triazole ring, such as its ability to form hydrogen bonds, its dipole character, and its rigidity, contribute to its high affinity for biological receptors, making it a valuable pharmacophore in the development of new antimicrobial agents. ujmm.org.ua The growing issue of microbial resistance to existing drugs has spurred extensive research into novel 1,2,4-triazole derivatives as potential solutions. nih.govnih.gov
Numerous studies have demonstrated the efficacy of 1,2,4-triazole derivatives against a range of pathogenic microbes. For instance, a series of novel Schiff bases derived from a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold exhibited strong antibacterial activity against Staphylococcus aureus and antifungal activity against Microsporum gypseum. nih.govnih.gov Notably, some of these compounds showed activity superior or comparable to the standard drugs streptomycin (B1217042) and ketoconazole, respectively. nih.govnih.gov However, in this particular study, the compounds were not effective against Candida albicans, Aspergillus niger, or Escherichia coli. nih.govnih.gov
Another study investigating different 1,2,4-triazole derivatives found significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. researchgate.net Specifically, certain aniline (B41778) and piperazine (B1678402) derivatives showed the highest efficacy against these strains. researchgate.net Research has also highlighted the potential of hybrid molecules, where the 1,2,4-triazole ring is combined with other pharmacophores like (fluoro)quinolones, to create potent agents against resistant bacterial strains, including P. aeruginosa. nih.gov
Table 1: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives
| Compound Type | Target Microorganism | Activity Level | Reference |
| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Strong, comparable to streptomycin | nih.gov |
| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Strong, superior to ketoconazole | nih.gov |
| csfarmacie.czekb.egmdpi.com-triazolo aniline derivatives | Staphylococcus aureus | High | researchgate.net |
| csfarmacie.czekb.egmdpi.com-triazolo aniline derivatives | Escherichia coli | High | researchgate.net |
| csfarmacie.czekb.egmdpi.com-triazolo piperazine derivatives | Pseudomonas aeruginosa | High | researchgate.net |
| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa | High, equivalent to ceftriaxone | nih.gov |
| Nalidixic acid-based 1,2,4-triazole-3-thiones | P. aeruginosa | Highly active | nih.gov |
The antimicrobial potency of 1,2,4-triazole derivatives is heavily influenced by the nature and position of substituents on the triazole ring and its associated moieties. Structure-activity relationship (SAR) studies have provided valuable insights for designing more effective antimicrobial agents. nih.gov
For example, the introduction of an aminochloropyridine fragment into a 1,2,4-triazole molecule has been shown to significantly increase both antimicrobial and antifungal activity. csfarmacie.cz Conversely, derivatives with a thio-group in the third position of the triazole ring generally exhibit poor antimicrobial and antifungal effects. csfarmacie.cz Replacing the thio-group with an amino-group often leads to an enhancement of activity. csfarmacie.cz
In a series of 4-amino-5-aryl-4H-1,2,4-triazole derivatives, the presence of a 4-trichloromethyl group on the phenyl ring at the 3-position of the triazole resulted in the highest antibacterial activity. nih.gov Similarly, for 4-(substituted acetylamino)-3-mercapto-5-(4-substituted phenyl)-1,2,4-triazoles, a 4-methoxy phenyl group was found to be preferable for activity against S. aureus and E. coli. nih.gov The hybridization of 1,2,4-triazoles with other antibacterial pharmacophores is a promising strategy, as the resulting compounds may have improved efficacy and the ability to overcome drug resistance. nih.gov
The antimicrobial effects of 1,2,4-triazole derivatives are mediated through various mechanisms of action. A primary target, particularly for antifungal activity, is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. Molecular docking studies have suggested that the antifungal activity of certain 1H-1,2,4-triazolyl derivatives against C. albicans likely involves the inhibition of CYP51. nih.gov
In bacteria, a probable target is the MurB enzyme (UDP-N-acetylenolpyruvoylglucosamine reductase), which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Docking studies have indicated that the antibacterial activity of some triazole derivatives against E. coli may be due to the inhibition of this enzyme. nih.gov The diverse mechanisms of action underscore the versatility of the 1,2,4-triazole scaffold in designing targeted antimicrobial therapies.
Anti-Inflammatory Activity Research
Derivatives of 1,2,4-triazole have demonstrated significant anti-inflammatory properties through various mechanisms. mdpi.comresearchgate.net Inflammation is a complex biological response, and chronic inflammation is linked to numerous diseases. mdpi.com Nonsteroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their long-term use can lead to side effects, driving the search for safer and more effective alternatives. crpsonline.com
The anti-inflammatory effects of triazole derivatives have been attributed to the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX), which are key to the synthesis of inflammatory mediators such as prostaglandins. mdpi.combiomedpharmajournal.org Some synthesized 1,2,4-triazole derivatives have shown greater inhibition of carrageenan-induced paw edema in animal models than the standard drug ibuprofen (B1674241). crpsonline.com For instance, a series of ibuprofen-based 1,2,3-triazoles showed that compounds with electron-withdrawing groups (like NO₂ or Cl) on the phenyl ring attached to the triazole moiety had significantly increased anti-inflammatory activity. d-nb.info
Furthermore, certain derivatives have been found to modulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the anti-inflammatory cytokine IL-10. researchgate.netbiomedpharmajournal.orgnih.gov Studies on human peripheral blood mononuclear cells (PBMCs) have shown that some 1,2,4-triazole compounds can exert anti-inflammatory effects comparable to ibuprofen by influencing cytokine production. researchgate.netnih.gov
Table 2: Anti-Inflammatory Activity of Selected 1,2,4-Triazole Derivatives
| Compound Type | Mechanism/Model | Observed Effect | Reference |
| 4-[(4-methylphenyl) sulfonyl]-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Carrageenan induced paw edema | 53% inhibition (vs 46% for ibuprofen) | crpsonline.com |
| 1,2,4-triazole derivatives with methacrylic acid moiety | Cytokine production in PBMCs | Potentially anti-inflammatory, comparable to ibuprofen | researchgate.netnih.gov |
| 1,4-disubstituted 1H-1,2,3-triazole derivatives | Formalin-induced paw edema | Up to 78% anti-inflammatory activity | biomedpharmajournal.org |
| Ibuprofen-based 1,4-disubstituted 1,2,3-triazoles | Carrageenan induced paw edema | Potent effect, greater than ibuprofen | d-nb.info |
Antioxidant Activity Studies
Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. nih.govresearchgate.net Synthetic antioxidants are of great interest, and 1,2,4-triazole derivatives have emerged as a promising class of compounds with significant antioxidant potential. nih.govresearchgate.net
The antioxidant activity of these compounds has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ekb.egisres.org Studies have shown that the antioxidant capacity of 1,2,4-triazole derivatives can be influenced by the substituents on the heterocyclic ring. For example, the presence of a hydroxyl (-OH) group, particularly at the para position of a phenyl ring attached to the triazole, can enhance antioxidant activity due to possible extended conjugation after hydrogen radical abstraction. isres.org
In one study, a series of 1,2,4-triazole derivatives containing an alkoxy moiety was synthesized, and several compounds exhibited moderate antioxidant activity. ekb.eg Another study on new derivatives of butylated hydroxytoluene (BHT), which are Schiff base-1,2,4-triazoles, found that the synthesized compounds inhibited stable DPPH free radicals more effectively than the standard antioxidant BHT. isres.org
Antiproliferative and Antitumor Research in Cellular Models
The 1,2,4-triazole scaffold is a component of several clinically approved anticancer drugs and is a focal point of research for developing new antiproliferative agents. nih.gov Derivatives have shown cytotoxic activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells. nih.govnih.govresearchgate.net
Mechanistic studies have revealed that these compounds can induce cancer cell death through multiple pathways. For instance, a novel series of 4,5-disubstituted-1,2,4-triazol-3-thione derivatives demonstrated potent antiproliferative effects against MCF-7 cells. nih.gov The most active compound in this series was found to inhibit tubulin-β polymerization, which disrupts the cell's microtubule dynamics, and to reduce aromatase activity. nih.gov Furthermore, it induced S-phase cell cycle arrest and promoted apoptosis. nih.gov
Other studies have shown that triazole derivatives can induce apoptosis, as evidenced by DNA fragmentation assays. researchgate.net The hybridization of the 1,2,3-triazole moiety with other scaffolds, such as benzimidazole, has led to potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. frontiersin.org These hybrid compounds exhibited strong antiproliferative activity against several human cancer cell lines, including breast (MCF-7), colon (HT-29), lung (A-549), and pancreatic (Panc-1) cancer cells, with some derivatives showing greater potency than the reference drug erlotinib. frontiersin.org
Table 3: Antiproliferative Activity of Selected Triazole Derivatives
| Compound Type | Cell Line | IC₅₀ Value/Effect | Reference |
| 4,5-disubstituted-1,2,4-triazol-3-thione derivative (Compound 6) | MCF-7 (Breast Cancer) | 4.23 μM | nih.gov |
| 4,5-disubstituted-1,2,4-triazol-3-thione derivative (Compound 6) | HepG2 (Liver Cancer) | 16.46 μM | nih.gov |
| Coumarin–triazole hybrids | MCF-7 (Breast Cancer) | 2.66 to 10.08 μM | nih.gov |
| Indolyl 1,2,4-triazole scaffolds | MCF-7, MDA-MB-231 (Breast Cancer) | Cytotoxic activity observed | rsc.org |
| Benzimidazole/1,2,3-triazole hybrids | MCF-7 (Breast Cancer) | 24 nM (for compound 10e) | frontiersin.org |
| Benzimidazole/1,2,3-triazole hybrids | A-549 (Lung Cancer) | GI₅₀ values from 25 nM to 94 nM | frontiersin.org |
Antiviral Activity Research in Cellular Models
The 1,2,4-triazole nucleus is a key structural component in many compounds with significant antiviral activity. nuft.edu.ua Derivatives of 1,2,4-triazole have been investigated for their efficacy against a variety of DNA and RNA viruses. nih.gov Research has shown that these compounds can target a wide array of molecular proteins essential for viral replication. researchgate.netnih.goveurekaselect.com
Studies on various 1,2,4-triazole derivatives have demonstrated activity against several viral strains, including:
Human Immunodeficiency Virus (HIV) researchgate.neteurekaselect.com
Hepatitis B and C viruses researchgate.neteurekaselect.com
Influenza virus researchgate.neteurekaselect.com
Herpes simplex virus nih.gov
SARS virus researchgate.neteurekaselect.com
Hantavirus researchgate.neteurekaselect.com
The mechanism of action for these compounds is often attributed to their ability to act as bioisosteres of natural purine (B94841) nucleosides, thereby interfering with viral nucleic acid synthesis. nuft.edu.ua However, without specific studies on 1-(3-chloropropyl)-1H-1,2,4-triazole , its potential antiviral profile and mechanism of action remain unknown.
Antiparasitic Activity Research (In Vitro Models)
The 1,2,4-triazole scaffold is also a prominent feature in compounds developed for their antiparasitic properties. dntb.gov.ua Research has explored the activity of various 1,2,4-triazole derivatives against a range of parasites, including those responsible for diseases like leishmaniasis and Chagas disease. mdpi.comnih.gov
For instance, certain novel 3-nitro-1H-1,2,4-triazole-based compounds have shown significant in vitro activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov Similarly, other studies have investigated the anthelmintic activity of new thiosemicarbazide (B42300) and 1,2,4-triazole derivatives against various nematode species in vitro. scilit.comsemanticscholar.org The broad antiparasitic potential of the 1,2,4-triazole class is evident, but specific data for This compound is not available in the current scientific literature.
Enzyme Inhibition Studies (e.g., Matrix Metalloproteinase Inhibitors, Bromodomain Inhibitors)
Derivatives of 1,2,4-triazole are known to be effective inhibitors of various enzymes, a property that contributes to their diverse pharmacological activities. researchgate.netisp.edu.pk The design of enzyme inhibitors is a key area of research, and the 1,2,4-triazole nucleus has been successfully incorporated into molecules targeting enzymes such as acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. researchgate.netnih.gov
While the prompt specifically mentions matrix metalloproteinases (MMPs) and bromodomains, the available literature on 1,2,4-triazoles is more general. For example, some 1,2,3-triazole-dihydropyrimidinone hybrids have been assessed for their potential against cholinesterases in the context of Alzheimer's disease. mdpi.com Although the 1,2,4-triazole ring is a versatile pharmacophore, there are no specific studies detailing the inhibitory activity of This compound against MMPs or bromodomains.
Future Directions and Emerging Research Areas
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The synthesis of triazole-containing compounds is increasingly benefiting from the adoption of continuous flow chemistry, a paradigm shift from traditional batch processing. Flow chemistry offers significant advantages in terms of safety, efficiency, resource consumption, and sustainability, which are particularly relevant for the production of heterocyclic compounds. By conducting reactions in a continuous stream through a network of tubes and reactors, this technology allows for precise control over reaction parameters such as temperature, pressure, and residence time. This control minimizes the formation of byproducts, enhances yield, and allows for the safe handling of potentially hazardous intermediates by keeping their instantaneous volume low.
For the synthesis of 1-(3-chloropropyl)-1H-1,2,4-triazole and its derivatives, flow chemistry presents an opportunity to develop more environmentally benign and atom-economical processes. The principles of green chemistry, such as minimizing waste and using safer solvents, are inherently aligned with flow synthesis methodologies. Research in this area would focus on adapting existing batch syntheses into continuous processes, potentially utilizing heterogeneous catalysts that can be easily recovered and reused, further enhancing the sustainability of the manufacturing process.
Table 1: Comparison of Batch vs. Potential Flow Synthesis for Triazole Derivatives
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Safety | Accumulation of potentially energetic or toxic intermediates. | Minimized volume of hazardous materials at any given time. |
| Heat Transfer | Often inefficient, leading to localized temperature gradients. | Superior heat exchange due to high surface-area-to-volume ratio. |
| Reaction Time | Can be lengthy, often requiring hours or days. | Significantly reduced, often to minutes or seconds. |
| Scalability | Challenging, often requires re-optimization of conditions. | More straightforward by extending operational time or using parallel reactors. |
| Product Purity | May require extensive purification (e.g., chromatography). | Often higher due to precise control, reducing the need for purification. |
| Sustainability | Can generate significant solvent and reagent waste. | Reduced solvent usage and potential for catalyst recycling. |
Exploration of Novel Hybrid Materials and Nanocomposites
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. This approach can lead to compounds with improved affinity, better efficacy, or a dual mode of action. The this compound scaffold is an ideal candidate for creating such hybrid molecules. The reactive chloropropyl group provides a convenient anchor point for attaching other biologically active moieties or for conjugation to larger structures.
Future research could explore the synthesis of hybrids incorporating this compound with other chemical entities known for specific biological activities, such as disulfide groups for antiproliferative effects or sulphadiazine for antimicrobial properties. Furthermore, the development of nanocomposites represents another exciting frontier. By linking the triazole compound to nanoparticles, such as zinc oxide (ZnO), it may be possible to create materials with synergistic effects, combining the biological activity of the triazole with the unique physical and chemical properties of the nanomaterial to enhance performance, for instance, against resistant bacterial strains.
Table 2: Potential Hybrid Molecules and Nanocomposites based on the 1,2,4-Triazole (B32235) Scaffold
| Hybrid/Composite Type | Partner Moiety/Material | Potential Application | Reference Example |
| Antiproliferative Hybrid | Disulfide-containing molecules | Anticancer agents against various cell lines. | 3-phenyl-5-(n-butyldisulfanyl)-1,2,4-triazole |
| Antimicrobial Hybrid | Benzoxepine | Antibacterial and anticancer agents. | Benzoxepine-1,2,3-triazole hybrids |
| Antimicrobial Nanocomposite | Zinc Oxide (ZnO) Nanoparticles | Agents against multi-drug resistant bacteria. | 1,2,3-Triazole-sulphadiazine-ZnO hybrids |
| Anticancer Hybrid | Celecoxib Analogs | Selective COX-2 inhibitors for anti-inflammatory and anti-cancer activity. | 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety |
Advanced Computational Design and De Novo Drug Discovery Approaches
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of new therapeutic agents. For this compound, these approaches can guide the rational design of new derivatives with enhanced biological activity and improved pharmacokinetic profiles. Techniques such as virtual screening can be used to test large libraries of virtual compounds based on the triazole scaffold against the three-dimensional structures of specific biological targets, such as enzymes or receptors.
Molecular docking studies can predict the binding modes and affinities of these derivatives, providing insights into the key molecular interactions responsible for their activity. This allows chemists to prioritize the synthesis of the most promising candidates. Beyond modifying existing structures, de novo drug design algorithms can be employed to construct entirely new molecules based on the this compound core, tailored to fit the active site of a target protein. These computational tools not only speed up the discovery process but also contribute to a deeper understanding of structure-activity relationships.
Table 3: Computational Workflow for Designing Novel this compound Derivatives
| Step | Description | Objective |
| 1. Target Identification | Select a biologically relevant protein target (e.g., enzyme, receptor). | Define the therapeutic goal (e.g., anticancer, antifungal). |
| 2. Scaffold Hopping / Library Design | Generate a virtual library of compounds by modifying the this compound structure. | Explore chemical diversity and potential for improved interactions. |
| 3. Molecular Docking | Simulate the binding of the virtual compounds into the active site of the target protein. | Predict binding affinity and orientation; identify key interactions. |
| 4. ADMET Prediction | Use computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Assess the "drug-likeness" and potential bioavailability of the designed compounds. |
| 5. De Novo Design | Employ algorithms to build novel molecules fragment-by-fragment within the target's binding site. | Discover novel chemical structures with high predicted affinity. |
| 6. Synthesis & Biological Evaluation | Synthesize the most promising candidates identified through computational screening for in vitro testing. | Validate the computational predictions and confirm biological activity. |
Mechanistic Elucidation of Biological Activities at the Molecular Level
While various 1,2,4-triazole derivatives are known to possess a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties, a critical area for future research is the detailed elucidation of their mechanisms of action at the molecular level. For derivatives of this compound, it is essential to move beyond preliminary activity screening to identify the specific cellular pathways and molecular targets they modulate.
Future investigations should employ a range of biochemical and molecular biology techniques. Enzyme inhibition assays can determine if these compounds act on specific enzymes, such as cytochrome P450-dependent enzymes in fungi (e.g., CYP51) or cyclooxygenase (COX) enzymes involved in inflammation. Cellular studies can reveal effects on processes like apoptosis, cell cycle progression, or the generation of reactive oxygen species. Advanced techniques such as proteomics and transcriptomics could provide a global view of the changes in protein and gene expression induced by the compound, helping to uncover novel mechanisms of action and potential off-target effects. This deeper understanding is crucial for the rational optimization of lead compounds and for advancing them into further stages of development.
Table 4: Known Molecular Targets of 1,2,4-Triazole Derivatives and Areas for Future Investigation
| Biological Activity | Known Molecular Target(s) for Triazole Analogs | Potential Investigative Techniques for this compound Derivatives |
| Antifungal | Lanosterol (B1674476) 14α-demethylase (CYP51). | Enzyme inhibition assays, molecular docking. |
| Anticancer | Adenosine A2B receptor, Tyrosine kinases, COX-2, Aromatase, B-RAFV600E, EGFR. | Cell viability assays (MTT), apoptosis assays (flow cytometry), Western blotting for signaling proteins. |
| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2) enzymes. | In vitro COX inhibition assays, measurement of prostaglandin (B15479496) levels. |
| Antimicrobial | Metallo-β-lactamases (in hybrids), bacterial cell wall synthesis. | Minimum Inhibitory Concentration (MIC) determination, enzyme kinetics with bacterial enzymes. |
Q & A
Q. What are the optimal synthetic routes for 1-(3-chloropropyl)-1H-1,2,4-triazole, and what methodological considerations ensure high yields?
The synthesis typically involves alkylation of 1H-1,2,4-triazole with 3-chloropropyl halides or similar reagents. A validated method includes:
- Reaction Conditions : Heating the mixture to 55–60°C for 12 hours under inert atmosphere to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., chloroform) improve solubility of intermediates and control reaction kinetics .
- Purification : Ethyl acetate extraction followed by flash column chromatography (silica gel, ethyl acetate/methanol eluent) achieves >90% purity. Total yields exceeding 92% are reported for analogous triazole derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chloropropyl chain attachment to triazole N1) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., C₅H₈ClN₃, MW 145.59 g/mol) .
- Chromatography : HPLC with UV detection (λ = 210–230 nm) monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
Q. What stability and storage conditions are recommended for this compound?
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory due to potential acute toxicity .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or solvent evaporation .
Advanced Research Questions
Q. How does the chloropropyl substituent influence the reactivity of 1H-1,2,4-triazole in nucleophilic substitution reactions?
The electron-withdrawing triazole ring activates the chloropropyl chain for nucleophilic displacement. For example:
- Mechanistic Insight : SN2 reactions with amines or thiols proceed efficiently at the terminal chlorine, enabling functionalization for drug discovery (e.g., creating prodrugs or targeting moieties) .
- Kinetic Studies : Reaction rates depend on solvent polarity and temperature, with DMF or DMSO accelerating substitutions due to high dielectric constants .
Q. What strategies resolve contradictions in biological activity data for triazole derivatives, such as divergent enzyme inhibition results?
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloropropyl vs. methyl groups) on target binding using molecular docking .
- Assay Optimization : Control variables like pH (pKa of triazole N–H ≈ 8–10) and solvent polarity (logP ≈ 1.5–2.0 for chloropropyl derivatives) to standardize bioactivity assays .
Q. How can researchers optimize the solubility of this compound for in vitro bioactivity studies?
Q. What advanced analytical methods validate the compound’s role in catalytic or medicinal applications?
Q. How do steric and electronic effects of the chloropropyl group impact regioselectivity in multi-step syntheses?
- Regiochemical Control : The bulky chloropropyl group directs electrophilic attacks to the triazole N4 position, as observed in Friedel-Crafts alkylations .
- Computational Modeling : DFT calculations predict charge distribution (Mulliken charges) to rationalize reaction pathways .
Methodological Notes
- Contradictory Data : Discrepancies in reaction yields may arise from solvent purity or trace moisture; rigorous drying of reagents/solvents is critical .
- Ethyl Acetate vs. Chloroform : Ethyl acetate is preferred for eco-friendly extractions, but chloroform enhances solubility of hydrophobic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




